

The Biophysical Properties of the GALA Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **GALA** peptide is a synthetic, 30-amino acid amphipathic peptide meticulously designed to mimic the fusogenic properties of viral proteins. Its sequence, rich in glutamic acid, alanine, and leucine repeats (WEAALAEALAEALAEALAEALAEALAEALEALAA), confers a remarkable pH-sensitive conformational flexibility.[1][2] At physiological pH, **GALA** exists in a soluble, random coil state due to electrostatic repulsion between the deprotonated glutamic acid residues.[1] However, in the acidic environment characteristic of endosomes (pH 5.0-6.5), the glutamic acid residues become protonated, triggering a profound structural transition to an amphipathic α -helix.[1][2][3] This conformational change is the linchpin of **GALA**'s biological activity, enabling it to interact with and disrupt lipid bilayers. This unique property has positioned **GALA** as a powerful tool in drug and gene delivery, facilitating the endosomal escape of therapeutic payloads into the cytoplasm.[1] This technical guide provides an in-depth exploration of the core biophysical properties of **GALA**, complete with experimental methodologies and quantitative data to aid researchers in harnessing its potential.

Biophysical Properties of GALA

The functionality of the **GALA** peptide is intrinsically linked to its biophysical characteristics, which have been elucidated through a variety of experimental techniques.

pH-Dependent Secondary Structure

The most critical biophysical property of **GALA** is its pH-triggered conformational change. This transition is readily quantifiable using circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides.

рН	Predominant Secondary Structure	α-Helical Content (%)	β-Sheet Content (%)	Reference
7.4	Random Coil	~19	~20	[1]
5.0	α-Helix	58 - 87	-	[1]

Table 1: pH-dependent secondary structure of the **GALA** peptide as determined by circular dichroism spectroscopy. The α -helical content at acidic pH can vary depending on the experimental conditions and the presence of lipids.

Membrane Interaction and Disruption

Upon transitioning to its α -helical conformation, **GALA** readily inserts into lipid bilayers. This interaction leads to membrane permeabilization and, in some cases, fusion. The efficiency of these processes is dependent on factors such as lipid composition, peptide concentration, and the lipid-to-peptide ratio.

The ability of **GALA** to disrupt membrane integrity can be quantified by monitoring the leakage of fluorescent dyes, such as calcein, from liposomes.

Liposome Composition	Peptide:Lipid Molar Ratio	рН	% Calcein Leakage	Reference
POPC	1:50	5.0	Significant leakage observed	[1]
POPC	1:2500	5.0	Conditions for pore formation	[4]

Table 2: Representative data on **GALA**-induced membrane leakage. The extent of leakage is highly dependent on the specific experimental setup.

GALA can also induce the fusion of lipid vesicles, a process that can be monitored using fluorescence resonance energy transfer (FRET) between labeled lipids, such as NBD-PE (donor) and Rhodamine-PE (acceptor).

Donor Liposome	Acceptor Liposome	Peptide:Lipid Molar Ratio	рН	Observation
POPC with NBD-				Increase in NBD
PE/Rhodamine-	Unlabeled POPC	1:6	7.4	fluorescence
PE				upon mixing

Table 3: Principles of a lipid mixing assay to assess **GALA**'s fusogenic activity. Specific quantitative results for **GALA** require dedicated experimental runs.

Key Experimental Protocols Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of the **GALA** peptide at different pH values.

Materials:

- GALA peptide stock solution (1 mg/mL in deionized water with 0.1% NH4OH)
- Phosphate buffer (5 mM phosphate, 100 mM NaF), adjusted to pH 7.0 and pH 5.0
- Quartz cuvette with a 1 mm path length
- Circular dichroism spectropolarimeter

Protocol:

• Prepare a 0.05 mg/mL solution of **GALA** peptide in the desired pH buffer (pH 7.0 or pH 5.0).

- To study the interaction with lipids, prepare large unilamellar vesicles (LUVs) of the desired composition (e.g., POPC) and add them to the peptide solution at a 50:1 lipid-to-peptide molar ratio.
- Transfer the sample to the quartz cuvette.
- Acquire CD spectra from 190 to 260 nm at room temperature.
- Record 10-30 scans and average them to improve the signal-to-noise ratio.
- Subtract the spectrum of the buffer (and liposomes, if applicable) from the peptide spectrum
 to obtain the final spectrum.
- Convert the measured ellipticity (in millidegrees) to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹).
- Analyze the spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Calcein Leakage Assay

Objective: To quantify the membrane-disrupting activity of the GALA peptide.

Materials:

- Large Unilamellar Vesicles (LUVs) encapsulating 80 mM calcein (e.g., composed of POPC).
- GALA peptide stock solution.
- Tris buffer (10 mM Tris, 150 mM NaCl, pH 7.4).
- Acidic buffer (e.g., citrate or acetate buffer, pH 5.0).
- Triton X-100 (2% solution).
- Fluorometer.

Protocol:

- Prepare calcein-loaded LUVs by hydrating a lipid film with calcein solution, followed by extrusion through polycarbonate membranes (100 nm pore size).
- Remove unencapsulated calcein using size-exclusion chromatography.
- Dilute the calcein-loaded LUVs in the Tris buffer to a final lipid concentration of approximately 30 μ M in the wells of a 96-well plate.
- Add the GALA peptide to the LUV suspension at the desired peptide-to-lipid ratio.
- To initiate leakage, acidify the medium to pH 5.0 by adding the acidic buffer.
- Monitor the increase in calcein fluorescence over time at an excitation wavelength of 495 nm and an emission wavelength of 515 nm. The fluorescence is initially quenched at high concentrations inside the liposomes and increases upon leakage and dilution in the external medium.
- After the desired incubation time (e.g., 1 hour), add Triton X-100 to a final concentration of 0.1% to lyse all vesicles and measure the maximum fluorescence (F max).
- The percentage of leakage is calculated as: % Leakage = [(F_t F_0) / (F_max F_0)] * 100,
 where F t is the fluorescence at a given time, and F 0 is the initial fluorescence.

Lipid Mixing Assay (FRET-based)

Objective: To assess the ability of the **GALA** peptide to induce membrane fusion.

Materials:

- Labeled LUVs containing 1 mol% NBD-PE (donor) and 1 mol% Rhodamine-PE (acceptor).
- Unlabeled LUVs of the same lipid composition.
- GALA peptide stock solution.
- HEPES buffer (10 mM HEPES, 100 mM NaCl, 0.1 mM EDTA, pH 7.4).
- Acidic buffer (e.g., citrate or acetate buffer, pH 5.0).

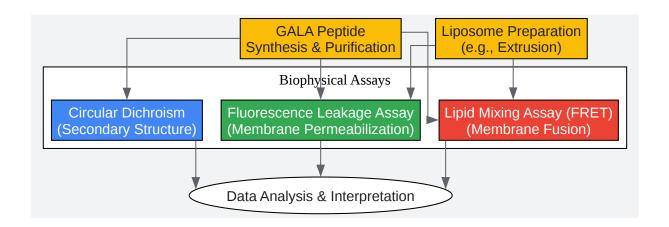
Fluorometer.

Protocol:

- Prepare labeled and unlabeled LUVs by extrusion.
- In a fluorometer cuvette, mix the labeled and unlabeled LUVs at a molar ratio of 1:6 (labeled:unlabeled) to a total lipid concentration of 70 μM in the HEPES buffer.
- Add the GALA peptide to the vesicle mixture.
- Record the baseline fluorescence of NBD by exciting at 465 nm and measuring the emission at 530 nm.
- Initiate fusion by adding the acidic buffer to lower the pH to 5.0.
- Monitor the increase in NBD fluorescence over time. As fusion occurs, the FRET pair is diluted in the larger membrane area, leading to a decrease in FRET efficiency and a subsequent increase in the donor (NBD) fluorescence.
- The results are typically expressed as the percentage of maximum fluorescence increase,
 which can be determined by disrupting the vesicles with a detergent.

Visualizations

GALA's Mechanism of Action: Endosomal Escape



Click to download full resolution via product page

Caption: pH-triggered conformational change and endosomal escape mechanism of the **GALA** peptide.

Experimental Workflow: Peptide-Liposome Interaction Studies

Click to download full resolution via product page

Caption: A generalized workflow for investigating the biophysical properties of **GALA**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. A display of pH-sensitive fusogenic GALA peptide facilitates endosomal escape from a Bio-nanocapsule via an endocytic uptake pathway PMC [pmc.ncbi.nlm.nih.gov]
- 3. GALA: a designed synthetic pH-responsive amphipathic peptide with applications in drug and gene delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orientation of the pore-forming peptide GALA in POPC vesicles determined by a BODIPY-avidin/biotin binding assay PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biophysical Properties of the GALA Peptide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b025779#biophysical-properties-of-the-gala-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com